molecular formula C26H23ClN6 B2748529 N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946347-14-4

N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2748529
CAS RN: 946347-14-4
M. Wt: 454.96
InChI Key: VTTPZJOEIOSXPH-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. The presence of the 2-chlorobenzyl and 3,4-dimethylphenyl groups could potentially influence the properties and biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with the 2-chlorobenzyl, 3,4-dimethylphenyl, and phenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. It could potentially undergo substitution reactions at the 2-chlorobenzyl and 3,4-dimethylphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related pyrazolo[3,4-d]pyrimidine derivatives has led to innovative methods for their synthesis, including the use of eco-friendly energy sources like microwave irradiation and ultrasound. These methods have been shown to afford high yields and offer structural diversity through the reaction of pyrazole-3,5-diamine with various reactants, demonstrating the adaptability and versatility of pyrazolo[3,4-d]pyrimidine scaffolds in chemical synthesis (Al‐Zaydi, 2009).

Structural Diversity and Hydrogen Bonding

The structural versatility of N~4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has been explored, revealing that these compounds can form stoichiometric hydrates or crystallize in solvent-free forms. This structural diversity highlights the potential for designing compounds with specific physicochemical properties, including hydrogen bonding capabilities that could be exploited in material science or pharmaceutical applications (Trilleras et al., 2008).

Antimicrobial Applications

A series of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures have been synthesized and evaluated for their antimicrobial activity. These studies indicate the potential use of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents, showcasing their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi (Sanjeeva Reddy et al., 2010).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has uncovered a class of compounds with significant A1 adenosine receptor affinity. This discovery opens up possibilities for the development of new therapeutic agents targeting adenosine receptors, which are implicated in various physiological processes and diseases (Harden et al., 1991).

Optical and Electronic Materials

Innovative synthetic approaches have led to the creation of polyimides and other polymers incorporating pyrazolo[3,4-d]pyrimidine units, demonstrating enhanced thermal stability, solubility, and desirable optical properties. These materials are of interest for various high-performance applications, including electronics and photonics (Wang et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Pyrazolopyrimidines have been studied for their potential as kinase inhibitors, among other activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its structure for improved activity, and investigating its mechanism of action .

properties

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6/c1-17-12-13-20(14-18(17)2)30-24-22-16-29-33(21-9-4-3-5-10-21)25(22)32-26(31-24)28-15-19-8-6-7-11-23(19)27/h3-14,16H,15H2,1-2H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTPZJOEIOSXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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